3-Ethylpentan-1-amine
Overview
Description
3-Ethylpentan-1-amine is an organic compound with the molecular formula C7H17N. It is a primary amine characterized by the presence of an ethyl group attached to the third carbon of a pentane chain, with an amine group (-NH2) at the first carbon. This compound is used in various chemical syntheses and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylpentan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 3-ethylpentanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: The alkylation of pentan-1-amine with ethyl halides under basic conditions can yield this compound.
Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of nitriles or imines derived from 3-ethylpentanone. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: 3-Ethylpentanenitrile or 3-ethylpentanamide.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
3-Ethylpentan-1-amine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethylpentan-1-amine involves its interaction with various molecular targets, primarily through its amine group. It can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. The exact pathways depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
3-Ethylpentan-3-amine: Similar structure but with the amine group at the third carbon.
3-Methylpentan-1-amine: Similar structure with a methyl group instead of an ethyl group.
2-Ethylhexan-1-amine: Longer carbon chain with an ethyl group at the second carbon.
Uniqueness: 3-Ethylpentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Its position of the ethyl group and the primary amine group makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
3-ethylpentan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-3-7(4-2)5-6-8/h7H,3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXOGAOKYGLFHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347580 | |
Record name | 3-Ethyl-1-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66643-81-0 | |
Record name | 3-Ethyl-1-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylpentan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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